2-(Terc-butilamino)acetamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

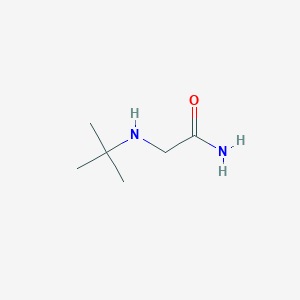

2-(Tert-butylamino)acetamide is a chemical compound with the molecular formula C6H14N2O. It appears as a white, crystalline powder that is soluble in water. This compound is versatile and has several physical, chemical, and biological properties, making it an excellent candidate for various scientific and industrial applications.

Aplicaciones Científicas De Investigación

2-(Tert-butylamino)acetamide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and medicinal chemistry, particularly for the preparation of drug candidates containing hindered amine motifs.

Biology: It is used in the study of biological processes and as a reagent in biochemical assays.

Medicine: It is a component in the synthesis of various pharmaceuticals, including drugs used to treat benign prostatic hyperplasia and HIV.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mecanismo De Acción

Target of Action

It is known that similar compounds can interact with various proteins and enzymes in the body .

Mode of Action

It is likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds are known to influence various biochemical pathways, leading to downstream effects on cellular processes .

Pharmacokinetics

These properties would influence the bioavailability of the compound, determining how much of the compound reaches its targets in the body .

Result of Action

The compound’s interaction with its targets would likely result in changes to cellular processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-(Tert-butylamino)acetamide. Factors such as temperature, pH, and the presence of other compounds can affect how 2-(Tert-butylamino)acetamide interacts with its targets and how stable the compound is .

Métodos De Preparación

2-(Tert-butylamino)acetamide can be synthesized through several methods. One common method involves the reaction of di-tert-butyl dicarbonate with nitriles, catalyzed by copper(II) triflate (Cu(OTf)2). This reaction is performed under solvent-free conditions at room temperature, yielding N-tert-butyl amides in excellent isolated yields . Another method involves the condensation of carboxylic acids with tert-butyl amines, using condensing agents such as 4-dimethylaminopyridine (DMAP), N,N-diisopropylethylamine (DIPEA), or hydroxybenzotriazole (HOBt) .

Análisis De Reacciones Químicas

2-(Tert-butylamino)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can undergo substitution reactions where the tert-butylamino group is replaced by other functional groups.

Condensation: It can react with carboxylic acids or their derivatives to form amides.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and condensing agents like DMAP and DIPEA. The major products formed from these reactions depend on the specific reagents and conditions used.

Comparación Con Compuestos Similares

2-(Tert-butylamino)acetamide can be compared with other similar compounds, such as N-(4-(tert-butylamino)phenyl)acetamide. While both compounds contain the tert-butylamino group, they differ in their structural frameworks and specific applications. 2-(Tert-butylamino)acetamide is unique due to its versatility and wide range of applications in various fields .

Similar compounds include:

Actividad Biológica

2-(Tert-butylamino)acetamide is an organic compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

2-(Tert-butylamino)acetamide has the following chemical structure:

- Molecular Formula: C5H12N2O

- Molecular Weight: 116.16 g/mol

The compound features a tert-butyl group attached to an amino group, which is further linked to an acetamide moiety. This structure is significant as it influences the compound's interaction with biological targets.

Antimicrobial Activity

Research indicates that 2-(tert-butylamino)acetamide exhibits antimicrobial properties. A study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Minimum Inhibitory Concentration (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Anticancer Properties

In vitro studies have demonstrated that 2-(tert-butylamino)acetamide can inhibit the proliferation of cancer cell lines, such as HeLa (cervical cancer) and MCF-7 (breast cancer). The compound's mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression at the G1 phase .

The biological activity of 2-(tert-butylamino)acetamide is attributed to its ability to interact with specific molecular targets within cells. It is hypothesized that the compound may disrupt cellular signaling pathways involved in proliferation and survival.

- Apoptosis Induction : The compound triggers apoptotic pathways by upregulating pro-apoptotic proteins while downregulating anti-apoptotic factors.

- Cell Cycle Arrest : It causes G1 phase arrest by inhibiting cyclin-dependent kinases (CDKs), thus preventing cancer cells from progressing through the cycle .

Study on Antimicrobial Efficacy

A recent study focused on the antimicrobial effects of 2-(tert-butylamino)acetamide against pathogenic bacteria associated with skin infections. The results showed that the compound significantly reduced bacterial load in infected wounds in a murine model, suggesting its potential for topical applications .

Evaluation in Cancer Research

In another investigation, researchers assessed the anticancer properties of 2-(tert-butylamino)acetamide in combination with standard chemotherapeutics. The combination therapy demonstrated enhanced efficacy compared to monotherapy, indicating a synergistic effect that warrants further exploration .

Propiedades

IUPAC Name |

2-(tert-butylamino)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c1-6(2,3)8-4-5(7)9/h8H,4H2,1-3H3,(H2,7,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFWVHGPZNYEBQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.